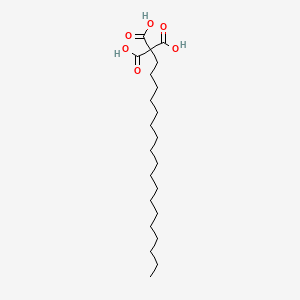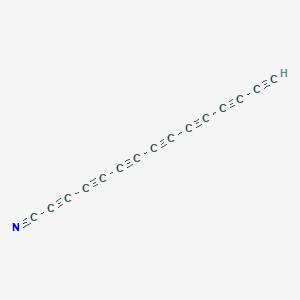![molecular formula C28H38N4O14 B14404078 1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid CAS No. 85733-61-5](/img/structure/B14404078.png)
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid is a complex organic compound that features both azetidine and pyrrolidinone moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the pyrrolidinone ring, a five-membered lactam, contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Alkyne Addition: The but-2-ynyl group is introduced via alkyne addition reactions, often using reagents like alkynyl halides and base catalysts.
Pyrrolidinone Formation: The pyrrolidinone ring is formed through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrrolidinone rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The azetidine and pyrrolidinone rings may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidin-2-one Derivatives: Compounds with similar azetidine rings, such as β-lactams, which are known for their antibiotic properties.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings, such as γ-lactams, which are used in various pharmaceutical applications.
Uniqueness
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one is unique due to the combination of the azetidine and pyrrolidinone rings, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Eigenschaften
CAS-Nummer |
85733-61-5 |
|---|---|
Molekularformel |
C28H38N4O14 |
Molekulargewicht |
654.6 g/mol |
IUPAC-Name |
1-[4-(azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/2C11H16N2O.3C2H2O4/c2*14-11-5-3-10-13(11)9-2-1-6-12-7-4-8-12;3*3-1(4)2(5)6/h2*3-10H2;3*(H,3,4)(H,5,6) |
InChI-Schlüssel |
ZEKICARFXZWKAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CC#CCN2CCC2.C1CC(=O)N(C1)CC#CCN2CCC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)

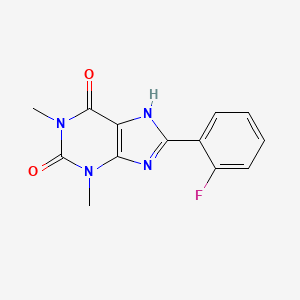
propanedioate](/img/structure/B14404024.png)
![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)
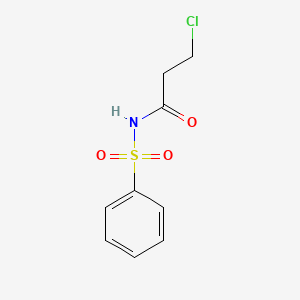
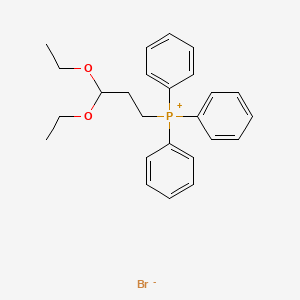

![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)

![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
